molecular formula C11H12N2O2 B1592518 Ethyl 2-((4-cyanophenyl)amino)acetate CAS No. 218168-58-2

Ethyl 2-((4-cyanophenyl)amino)acetate

Cat. No. B1592518
CAS RN: 218168-58-2
M. Wt: 204.22 g/mol
InChI Key: KNUMRMSDANMQRT-UHFFFAOYSA-N
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Description

Ethyl 2-((4-cyanophenyl)amino)acetate is a chemical compound with the molecular weight of 204.23 . It is also known by its IUPAC name, ethyl 2-(4-amino-3-cyanophenyl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-((4-cyanophenyl)amino)acetate is 1S/C11H12N2O2/c1-2-15-11(14)6-8-3-4-10(13)9(5-8)7-12/h3-5H,2,6,13H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-((4-cyanophenyl)amino)acetate is a solid at room temperature . The storage temperature is between 28 C .

Scientific Research Applications

Synthesis of Novel α-Ketoamide Derivatives

Ethyl 2-((4-cyanophenyl)amino)acetate plays a crucial role in the synthesis of a novel series of α-ketoamide derivatives. These compounds were synthesized using a carbodiimide approach, where Ethyl 2-cyano-2-(hydroxyimino)acetate, a related compound, showed superior performance in terms of purity and yield compared to other reagents. The α-ketoamide derivatives have potential applications in medicinal chemistry due to their structural relevance to biological molecules (El‐Faham et al., 2013).

Mediated Lossen Rearrangement

Another application involves Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This process is utilized for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This method is environmentally friendly and cost-effective, highlighting the importance of related Ethyl 2-cyano compounds in organic synthesis and potential drug discovery (Thalluri et al., 2014).

Reactivity with Electrophilic Reagents

Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound of similar interest, shows significant reactivity towards a variety of electrophilic reagents, leading to the creation of new routes to 1,3,4‐oxadiazoles and related compounds. This reactivity is crucial for the development of new materials and pharmaceutical compounds (Elnagdi et al., 1988).

Binding Studies with Human Serum Albumin

In biomedical research, thiosemicarbazone derivatives related to Ethyl 2-((4-cyanophenyl)amino)acetate have been studied for their binding characteristics to human serum albumin (HSA). Such studies are essential for understanding the pharmacokinetic mechanisms of drugs, providing insights into their distribution, metabolism, and excretion (Karthikeyan et al., 2016).

Green Chemistry Applications

The compound has also been implicated in green chemistry, as demonstrated by its use in Suzuki coupling reactions. This application is particularly relevant in the pharmaceutical industry, where the development of new anti-inflammatory drugs requires environmentally friendly synthetic methods (Costa et al., 2012).

Safety and Hazards

The safety information for Ethyl 2-((4-cyanophenyl)amino)acetate indicates that it is a dangerous compound . The hazard statements include H302+H312-H315-H319-H331-H335, which indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(4-cyanoanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-5-3-9(7-12)4-6-10/h3-6,13H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUMRMSDANMQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632429
Record name Ethyl N-(4-cyanophenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-cyanophenyl)amino)acetate

CAS RN

218168-58-2
Record name Ethyl N-(4-cyanophenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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